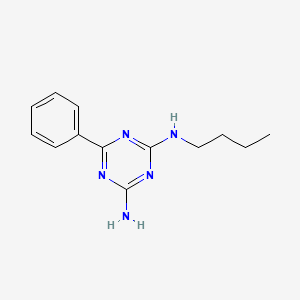

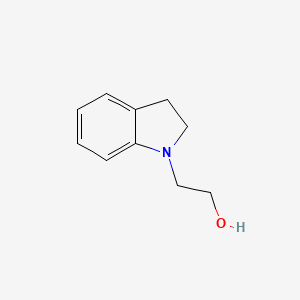

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate

概要

説明

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. It also involves looking at the compound’s reactivity with other substances.科学的研究の応用

Antiplatelet Activity

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate derivatives have been researched for their potential antiplatelet activity. A study by Chen et al. (2008) demonstrated that certain derivatives of this compound can effectively inhibit PAR4-mediated platelet aggregation, which is crucial in developing novel antiplatelet drugs (Chen et al., 2008).

Anti-Juvenile Hormone Activity

Research by Furuta et al. (2010) highlighted the use of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate derivatives in controlling juvenile hormone levels in silkworms. This is significant for understanding hormone regulation in insects, which can have applications in pest control (Furuta et al., 2010).

Synthesis of Potential Metabolites

Sunthankar et al. (1993) focused on synthesizing potential metabolites of this compound, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications (Sunthankar et al., 1993).

Crystal Structure Analysis

The compound has also been the subject of crystal structure analysis, as seen in the work by Wang et al. (2011), which helps in understanding its chemical properties and potential for forming various derivatives (Wang et al., 2011).

Biological Activity Studies

Various studies have explored the biological activity of derivatives of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate. For instance, research on its anti-juvenile hormone activity and potential as a corrosion inhibitor provides insights into its diverse applications in biochemistry and materials science (Yamada et al., 2016), (Elayyachy et al., 2005).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It includes looking at safety data sheets and any relevant regulatory information.

将来の方向性

This involves looking at potential future research directions. It could include potential applications of the compound, areas where further research is needed, or new methods of synthesis.

特性

IUPAC Name |

ethyl 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-19-15(18)13-5-7-14(8-6-13)17-9-11(2)16-12(3)10-17/h5-8,11-12,16H,4,9-10H2,1-3H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOONFTHLRKSAHN-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CC(NC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C[C@H](N[C@H](C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)